4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(2-phenylethyl)butanamide 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(2-phenylethyl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14773301
InChI: InChI=1S/C24H27N3O3/c1-30-18-7-8-21-19(15-18)20-16-27(14-12-22(20)26-21)24(29)10-9-23(28)25-13-11-17-5-3-2-4-6-17/h2-8,15,26H,9-14,16H2,1H3,(H,25,28)
SMILES:
Molecular Formula: C24H27N3O3
Molecular Weight: 405.5 g/mol

4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(2-phenylethyl)butanamide

CAS No.:

Cat. No.: VC14773301

Molecular Formula: C24H27N3O3

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(2-phenylethyl)butanamide -

Specification

Molecular Formula C24H27N3O3
Molecular Weight 405.5 g/mol
IUPAC Name 4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxo-N-(2-phenylethyl)butanamide
Standard InChI InChI=1S/C24H27N3O3/c1-30-18-7-8-21-19(15-18)20-16-27(14-12-22(20)26-21)24(29)10-9-23(28)25-13-11-17-5-3-2-4-6-17/h2-8,15,26H,9-14,16H2,1H3,(H,25,28)
Standard InChI Key WCSGBCISJPMJBW-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCC(=O)NCCC4=CC=CC=C4

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions. Common methods might include:

  • Amidation Reactions: Forming the amide bond between the butanoyl chloride and the phenylethylamine.

  • Pyridoindole Formation: This could involve cyclization reactions to form the indole ring, followed by methoxylation.

text
Example Synthesis Steps: 1. Formation of Pyridoindole Core - Cyclization of appropriate precursors to form the indole ring. - Methoxylation to introduce the methoxy group. 2. Amidation - Reaction of butanoyl chloride with 2-phenylethylamine to form the butanamide moiety. 3. Coupling - Coupling the pyridoindole core with the butanamide moiety.

Biological Activities and Potential Applications

While specific biological data for 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(2-phenylethyl)butanamide is not available, compounds with similar structures (e.g., pyridoindoles) have shown potential in various pharmacological areas, such as neuroprotection and modulation of neurotransmitter systems .

Table: Potential Biological Activities of Similar Compounds

Compound TypeBiological ActivityPotential Applications
PyridoindolesNeuroprotection, modulation of neurotransmitter systemsCNS disorders, neurodegenerative diseases
Indole DerivativesAntimicrobial, anticancer activitiesInfectious diseases, oncology

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